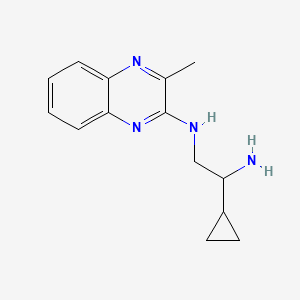
2-Pyrazol-1-ylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazol-1-ylpyridine-4-carboxamide, also known as PP2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PP2 is a small molecule inhibitor that has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying cellular signaling pathways.
作用機序
2-Pyrazol-1-ylpyridine-4-carboxamide selectively inhibits the activity of certain protein kinases, including Src family kinases and Abl kinases. By inhibiting these kinases, 2-Pyrazol-1-ylpyridine-4-carboxamide disrupts cellular signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical effects of 2-Pyrazol-1-ylpyridine-4-carboxamide include the inhibition of protein kinase activity, as well as the modulation of downstream signaling pathways. The physiological effects of 2-Pyrazol-1-ylpyridine-4-carboxamide vary depending on the specific cellular context, but can include inhibition of cell growth and proliferation, modulation of synaptic plasticity and memory formation, and modulation of immune cell activity.
実験室実験の利点と制限
One of the major advantages of using 2-Pyrazol-1-ylpyridine-4-carboxamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of cellular signaling pathways. However, one limitation of using 2-Pyrazol-1-ylpyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 2-Pyrazol-1-ylpyridine-4-carboxamide. One area of interest is the development of more selective and potent inhibitors of specific protein kinases. Another area of interest is the use of 2-Pyrazol-1-ylpyridine-4-carboxamide in combination with other therapeutic agents to enhance their efficacy. Additionally, there is ongoing research into the potential use of 2-Pyrazol-1-ylpyridine-4-carboxamide in the treatment of various diseases, including cancer and autoimmune disorders.
In conclusion, 2-Pyrazol-1-ylpyridine-4-carboxamide is a valuable tool for studying cellular signaling pathways and has potential applications in various fields of scientific research. Its selectivity for certain protein kinases makes it a valuable tool for manipulating cellular signaling pathways, but its potential off-target effects must be carefully considered when interpreting experimental results. Ongoing research into the development of more selective inhibitors and the potential therapeutic applications of 2-Pyrazol-1-ylpyridine-4-carboxamide is likely to yield further insights into its mechanisms of action and potential applications.
合成法
2-Pyrazol-1-ylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole and pyridine derivatives. The most commonly used method for synthesizing 2-Pyrazol-1-ylpyridine-4-carboxamide involves the reaction of 2-bromo-5-nitropyridine with 3,5-dimethylpyrazole, followed by reduction with palladium on carbon and subsequent reaction with 4-aminobenzoic acid.
科学的研究の応用
2-Pyrazol-1-ylpyridine-4-carboxamide has been extensively studied for its potential applications in cancer research, as well as in the fields of neuroscience and immunology. In cancer research, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to inhibit the activity of certain protein kinases that are involved in tumor growth and metastasis. In neuroscience, 2-Pyrazol-1-ylpyridine-4-carboxamide has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases.
特性
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBPZALZAMYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazol-1-ylpyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
